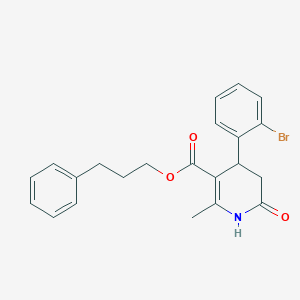
N-(2,5-dimethylphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethylphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide, also known as DCQ or Compound 1, is a quinoxaline derivative that has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of N-(2,5-dimethylphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors involved in cancer cell growth and neurotransmission. N-(2,5-dimethylphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide has been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling pathways that regulate cell growth and proliferation. Additionally, N-(2,5-dimethylphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide has been shown to modulate the activity of GABA and glutamate receptors, suggesting its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide has been shown to exhibit various biochemical and physiological effects, including inhibition of cancer cell growth, modulation of neurotransmitter receptor activity, and induction of apoptosis in cancer cells. Additionally, N-(2,5-dimethylphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide has been shown to exhibit antioxidant and anti-inflammatory properties, suggesting its potential use in the treatment of various diseases associated with oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2,5-dimethylphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide in lab experiments is its potent inhibitory effects against various cancer cell lines, making it a promising candidate for the development of anticancer drugs. Additionally, N-(2,5-dimethylphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide has been shown to modulate the activity of neurotransmitter receptors, suggesting its potential use in the treatment of neurological disorders. However, one limitation of using N-(2,5-dimethylphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide in lab experiments is its relatively low solubility in water, which may limit its efficacy in certain applications.
Zukünftige Richtungen
There are several future directions for research on N-(2,5-dimethylphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide, including:
1. Investigation of the mechanism of action of N-(2,5-dimethylphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide in cancer cells and neurological disorders to further understand its potential therapeutic applications.
2. Development of novel N-(2,5-dimethylphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide derivatives with improved solubility and efficacy for use in various scientific research fields.
3. Investigation of the potential use of N-(2,5-dimethylphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide in combination with other anticancer or neurological drugs to enhance its therapeutic efficacy.
4. Exploration of the potential use of N-(2,5-dimethylphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide in other disease models associated with oxidative stress and inflammation, such as cardiovascular disease and diabetes.
5. Investigation of the safety and toxicity of N-(2,5-dimethylphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide in animal models to further understand its potential use in clinical settings.
Synthesemethoden
The synthesis of N-(2,5-dimethylphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide involves the reaction of 2,3-diphenylquinoxaline-6-carboxylic acid with 2,5-dimethylaniline in the presence of a coupling agent such as EDCI or DCC. The resulting product is purified through column chromatography and recrystallization to obtain pure N-(2,5-dimethylphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-(2,5-dimethylphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. This compound has been shown to exhibit potent inhibitory effects against various cancer cell lines, making it a promising candidate for the development of anticancer drugs. Additionally, N-(2,5-dimethylphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide has been shown to modulate the activity of neurotransmitter receptors, suggesting its potential use in the treatment of neurological disorders.
Eigenschaften
IUPAC Name |
N-(2,5-dimethylphenyl)-2,3-diphenylquinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23N3O/c1-19-13-14-20(2)25(17-19)32-29(33)23-15-16-24-26(18-23)31-28(22-11-7-4-8-12-22)27(30-24)21-9-5-3-6-10-21/h3-18H,1-2H3,(H,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWIOUKRYUMXOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-2,3-diphenylquinoxaline-6-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3-chloro-1-benzothien-2-yl)methyl]-N-methyl-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5215638.png)
![2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5215641.png)




![2-(diethylamino)ethyl 2,9-dimethyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate dihydrochloride](/img/structure/B5215667.png)
![4-{2-[2-(4-chlorophenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde](/img/structure/B5215669.png)


![8-methyl-3-oxo-4,5,6,11-tetrahydro-3H-pyrido[3,2-a]carbazole-2-carbonitrile](/img/structure/B5215701.png)
![3-(benzylthio)-6,6-dimethyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5215717.png)
![ethyl 4-benzyl-1-[3-(ethoxymethyl)-4-methoxybenzyl]-4-piperidinecarboxylate](/img/structure/B5215722.png)
![(3,4-dichlorobenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine](/img/structure/B5215727.png)